1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid
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Overview
Description
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid is a compound characterized by the presence of a cyclopentanecarboxylic acid moiety attached to a 3,4,5-trimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopentanone in the presence of a base, followed by oxidation to form the carboxylic acid. The reaction conditions often include the use of a strong base such as sodium hydroxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the trimethoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products: The major products formed from these reactions include ketones, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound may also interact with other proteins and receptors, modulating various biological pathways .
Comparison with Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness: 1-(3,4,5-Trimethoxyphenyl)cyclopentanecarboxylic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its cyclopentanecarboxylic acid moiety differentiates it from other trimethoxyphenyl-containing compounds, providing unique opportunities for chemical modifications and applications .
Properties
Molecular Formula |
C15H20O5 |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
1-(3,4,5-trimethoxyphenyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H20O5/c1-18-11-8-10(9-12(19-2)13(11)20-3)15(14(16)17)6-4-5-7-15/h8-9H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
WJOSCFMDSLSJQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2(CCCC2)C(=O)O |
Origin of Product |
United States |
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